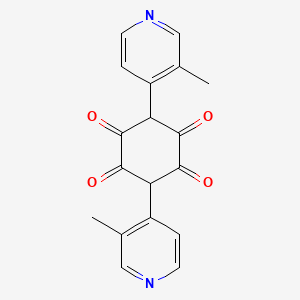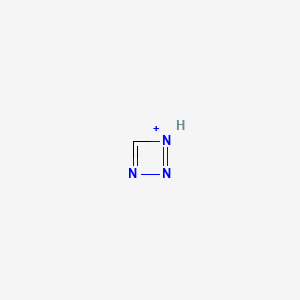
Triazet-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazet-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula CH₂N₃⁺. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of triazet-1-ium typically involves the reaction of azides with alkynes, a process known as “click chemistry.” This method is highly efficient and produces this compound with high yields. The reaction is usually catalyzed by copper or ruthenium, and it proceeds under mild conditions, making it suitable for large-scale industrial production .
Analyse Chemischer Reaktionen
Triazet-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce triazole oxides, while reduction can yield triazole hydrides .
Wissenschaftliche Forschungsanwendungen
Triazet-1-ium has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound derivatives have shown significant antibacterial, antifungal, and anticancer activities. In medicine, this compound is being explored for its potential use in drug development, particularly for its ability to interact with various enzymes and receptors. Additionally, this compound is used in the production of nano- and fiber-based materials with antibacterial properties .
Wirkmechanismus
The mechanism of action of triazet-1-ium involves its ability to form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, with various enzymes, proteins, and receptors. These interactions allow this compound to modulate the activity of these biological targets, leading to its observed biological effects. For example, this compound derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Triazet-1-ium is similar to other triazole compounds, such as 1,2,3-triazole and 1,2,4-triazole. it is unique in its specific molecular structure and reactivity. While 1,2,3-triazole and 1,2,4-triazole are also known for their biological activities, this compound offers distinct advantages in terms of stability and ease of synthesis. Other similar compounds include triazolothiadiazine and triazolopyrimidine, which also exhibit a range of biological activities but differ in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
915399-54-1 |
|---|---|
Molekularformel |
CH2N3+ |
Molekulargewicht |
56.047 g/mol |
IUPAC-Name |
triazet-1-ium |
InChI |
InChI=1S/CHN3/c1-2-4-3-1/h1H/p+1 |
InChI-Schlüssel |
MWYGWOUAYPHWMD-UHFFFAOYSA-O |
Kanonische SMILES |
C1=NN=[NH+]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
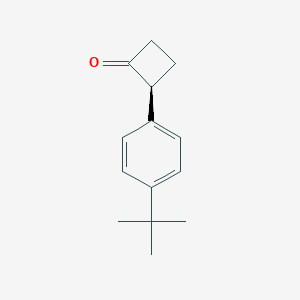
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
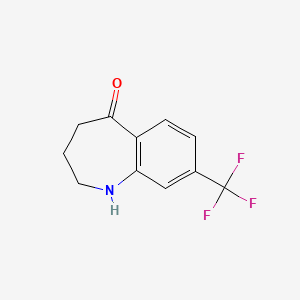

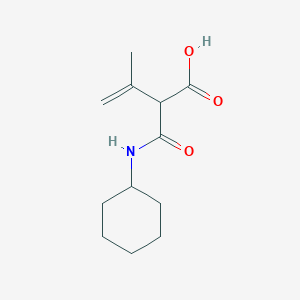
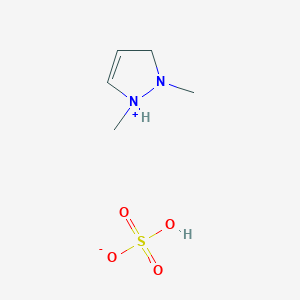
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

